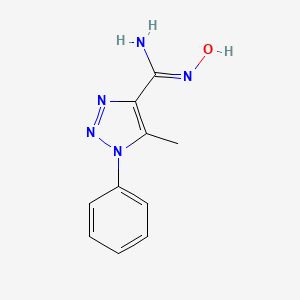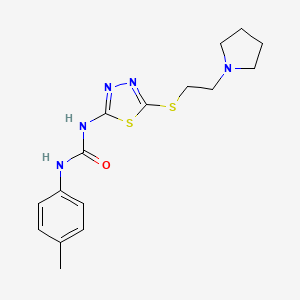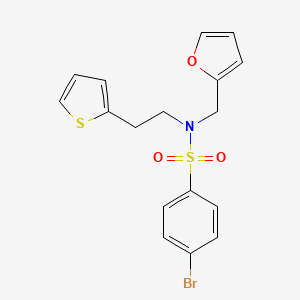![molecular formula C24H30FN3O2 B2840267 3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320466-48-4](/img/structure/B2840267.png)
3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine moiety, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, the introduction of the pyridazine moiety, and the attachment of the fluorophenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials, catalysts, or other industrial applications. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of the piperidine ring, pyridazine moiety, and fluorophenyl group in a single molecule provides a distinct chemical profile that can lead to unique reactivity and potential biological activity.
Properties
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-23(2,3)20-8-9-21(27-26-20)30-16-17-10-14-28(15-11-17)22(29)24(12-13-24)18-4-6-19(25)7-5-18/h4-9,17H,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCYTQWYONXNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2840184.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)
![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)
![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2840193.png)

![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)

